![molecular formula C16H12O4 B14229182 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- CAS No. 528584-58-9](/img/structure/B14229182.png)
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is a chiral compound belonging to the class of isobenzofuranones. This compound is characterized by its unique structure, which includes a benzoyloxy group attached to the methyl group at the third position of the isobenzofuranone ring. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- typically involves the esterification of 3-hydroxymethyl-1(3H)-isobenzofuranone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isobenzofuranones depending on the nucleophile used.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The (3S)- configuration can also affect the compound’s ability to fit into the active sites of target proteins, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3R)-: The enantiomer of the (3S)- compound, which may have different biological activities due to its stereochemistry.
1(3H)-Isobenzofuranone, 3-[(methoxy)methyl]-, (3S)-: A similar compound with a methoxy group instead of a benzoyloxy group, which can influence its reactivity and interactions.
1(3H)-Isobenzofuranone, 3-[(acetoxy)methyl]-, (3S)-: Another analog with an acetoxy group, which may have different chemical and biological properties.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can significantly influence its chemical reactivity and biological activity. The (3S)- configuration can lead to different interactions with molecular targets compared to its (3R)- enantiomer, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
528584-58-9 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
[(1S)-3-oxo-1H-2-benzofuran-1-yl]methyl benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)19-10-14-12-8-4-5-9-13(12)16(18)20-14/h1-9,14H,10H2/t14-/m1/s1 |
Clé InChI |
QBLXCKOUNWURKQ-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


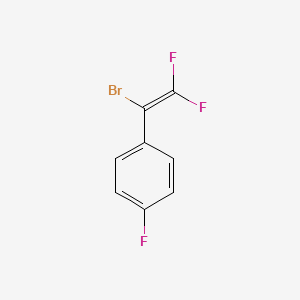
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
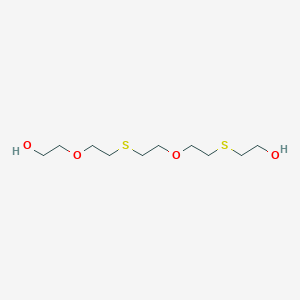
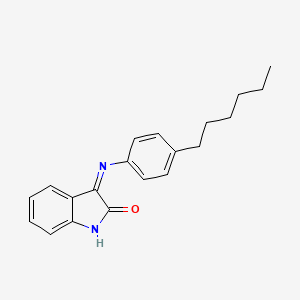
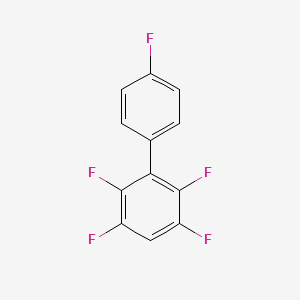
methanone](/img/structure/B14229133.png)

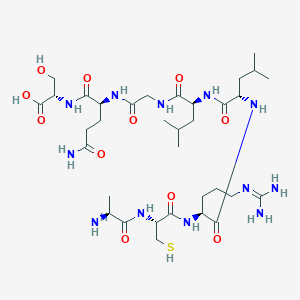
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
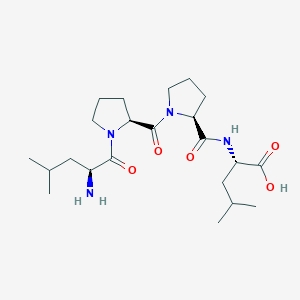
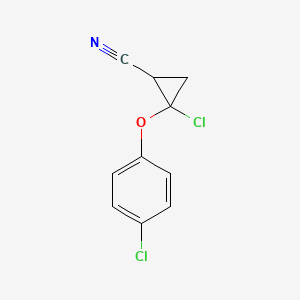
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)

